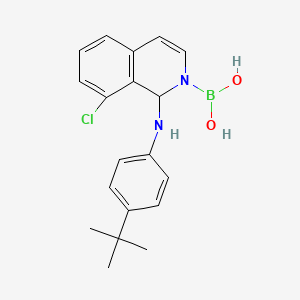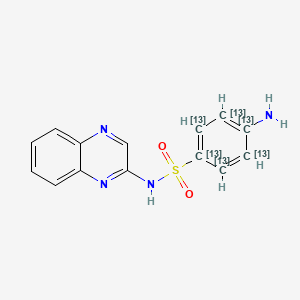
potassium;5-methylcyclopenta-1,3-diene
Übersicht
Beschreibung
potassium;5-methylcyclopenta-1,3-diene is an organometallic compound that features a cyclopentadienyl anion substituted with a methyl group and coordinated to a potassium ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
potassium;5-methylcyclopenta-1,3-diene can be synthesized through the reaction of 1-methylcyclopenta-2,4-diene with potassium metal. The reaction typically takes place in an inert atmosphere to prevent oxidation and is often carried out in a solvent such as tetrahydrofuran (THF) to facilitate the dissolution of potassium metal and the cyclopentadienyl compound.
Industrial Production Methods
While specific industrial production methods for potassium 1-methylcyclopenta-2,4-dien-1-ide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle reactive potassium metal and prevent contamination.
Analyse Chemischer Reaktionen
Types of Reactions
potassium;5-methylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopentadienyl derivatives.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The methyl group and the cyclopentadienyl ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in reactions with potassium 1-methylcyclopenta-2,4-dien-1-ide include halogens, acids, and other electrophiles. Reactions are typically carried out under inert conditions to prevent unwanted side reactions and to maintain the stability of the compound.
Major Products Formed
The major products formed from reactions involving potassium 1-methylcyclopenta-2,4-dien-1-ide depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield cyclopentadienyl ketones or alcohols, while substitution reactions can produce a variety of substituted cyclopentadienyl derivatives.
Wissenschaftliche Forschungsanwendungen
potassium;5-methylcyclopenta-1,3-diene has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organometallic compounds and as a ligand in coordination chemistry.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: The compound’s unique properties are being investigated for potential therapeutic applications, although this area is still in its early stages.
Industry: It is used in the development of new materials with specific electronic and catalytic properties.
Wirkmechanismus
The mechanism by which potassium 1-methylcyclopenta-2,4-dien-1-ide exerts its effects involves its ability to donate electrons and participate in various chemical reactions. The cyclopentadienyl anion acts as a nucleophile, while the potassium ion stabilizes the negative charge. This allows the compound to engage in a range of reactions, including coordination with metal centers and participation in redox processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium cyclopentadienide: Lacks the methyl substitution, making it less sterically hindered and potentially more reactive in certain contexts.
Sodium cyclopentadienide: Similar to potassium cyclopentadienide but with sodium as the counterion, which can affect solubility and reactivity.
Lithium cyclopentadienide: Another analogous compound with lithium as the counterion, often used in different solvent systems due to its distinct solubility properties.
Uniqueness
potassium;5-methylcyclopenta-1,3-diene is unique due to the presence of the methyl group, which can influence its reactivity and the types of reactions it can undergo. The potassium ion also imparts specific solubility and stability characteristics that differentiate it from its sodium and lithium counterparts.
Eigenschaften
IUPAC Name |
potassium;5-methylcyclopenta-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7.K/c1-6-4-2-3-5-6;/h2-5H,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUALKWMJAVJTML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[C-]1C=CC=C1.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60786853 | |
| Record name | Potassium 1-methylcyclopenta-2,4-dien-1-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60786853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41066-45-9 | |
| Record name | Potassium 1-methylcyclopenta-2,4-dien-1-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60786853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzenecarboximidamide,4,4'-[(2-oxo-1,3-cycloheptanediylidene)dimethylidyne]bis-](/img/structure/B1514350.png)

![Tert-butyl 4-(4-fluorophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1514353.png)

![2-Bromo-7-methoxybenzo[d]thiazole](/img/structure/B1514356.png)
![Methanone, (3,5-dimethyl-4-isoxazolyl)[4-[4-(methylsulfonyl)-2-nitrophenyl]-1-piperazinyl]-](/img/structure/B1514359.png)
![ethyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1514374.png)




![Cyclohexanamine;[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate](/img/structure/B1514382.png)

